1-HEPTYL-2-PYRROLIDONE

Description

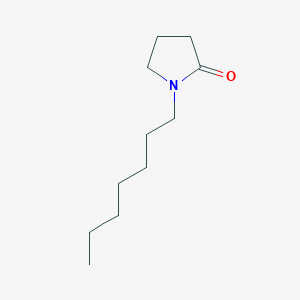

Structure

3D Structure

Properties

IUPAC Name |

1-heptylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-3-4-5-6-9-12-10-7-8-11(12)13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYCNPJFMLCRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484248 | |

| Record name | 1-HEPTYLPYRROLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69343-70-0 | |

| Record name | 1-HEPTYLPYRROLIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 1 Heptyl 2 Pyrrolidone

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-heptyl-2-pyrrolidone at the atomic level. These methods provide a detailed description of the molecule's electronic landscape and conformational possibilities.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic structure of this compound, like other N-alkyl-2-pyrrolidones, is characterized by a polar lactam ring and a nonpolar alkyl chain. The carbonyl group within the pyrrolidone ring is the primary site of electronic activity, featuring a significant partial negative charge on the oxygen atom and a partial positive charge on the carbonyl carbon. This inherent polarity is a key determinant of its solvent properties and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. For molecules with distinct electron-donating and electron-accepting moieties, the distribution of HOMO and LUMO can indicate charge transfer characteristics. acs.org In this compound, the HOMO is expected to be localized primarily on the pyrrolidone ring, specifically involving the nitrogen and oxygen lone pairs, while the LUMO is anticipated to be centered around the antibonding π* orbital of the carbonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical stability and reactivity. acs.orgnih.gov A larger gap generally implies higher stability and lower reactivity. Computational studies on similar molecules, such as N-methyl-2-pyrrolidone, can provide an estimate for the HOMO-LUMO gap of this compound. These calculations help in understanding its electronic absorption properties, as the HOMO-LUMO transition is often the lowest energy electronic excitation. researchgate.net

Table 1: Computed Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 183.29 g/mol | nih.gov |

| XLogP3-AA | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 183.162314293 Da | nih.gov |

| Topological Polar Surface Area | 20.3 Ų | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Conformational Landscapes and Energy Minimization

The conformational landscape of this compound is defined by the rotational possibilities around the single bonds of the heptyl chain and the bond connecting the heptyl group to the nitrogen atom of the pyrrolidone ring. The pyrrolidone ring itself is relatively rigid, though it can exhibit some puckering. The long, flexible heptyl chain can adopt numerous conformations, leading to a complex potential energy surface. researchgate.net

Energy minimization calculations are employed to identify the most stable conformations, which correspond to the global and local minima on this energy landscape. researchgate.net These calculations typically show that extended, all-trans conformations of the alkyl chain are energetically favorable in the gas phase to minimize steric hindrance. However, in solution, the presence of solvent molecules can stabilize more folded or compact conformations. The interplay between intramolecular forces (van der Waals interactions and torsional strain) and intermolecular interactions with the solvent dictates the preferred conformation. The computational prediction of these landscapes is crucial for understanding how the molecule packs in the solid state and behaves in different environments. researchgate.net

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with solvent molecules and with other molecules of its own kind. ornl.govacs.org These simulations track the movements of atoms over time, offering insights into the forces and energetics of these interactions.

Solute-Solvent Interaction Dynamics

The solvation of this compound is a complex process driven by different types of interactions. unige.chkyoto-u.ac.jp The polar lactam headgroup can form hydrogen bonds with protic solvents like water and strong dipole-dipole interactions with other polar solvents. nih.gov The nonpolar heptyl tail, on the other hand, interacts primarily through weaker van der Waals forces.

In aqueous solutions, water molecules are expected to form a structured hydration shell around the polar headgroup of this compound. researchgate.net This is a common feature observed for amides in water. researchgate.net The long alkyl chain disrupts the hydrogen-bonding network of water, leading to a hydrophobic effect that can influence the molecule's solubility and aggregation behavior. In nonpolar solvents, the interactions are dominated by dispersion forces along the entire molecule. The specific dynamics of solute-solvent interactions, such as the residence time of solvent molecules around the solute and the orientation of solvent dipoles, can be quantified through MD simulations. unige.ch

Self-Association and Aggregate Formation in Diverse Media

Due to its amphiphilic nature, this compound has a tendency to self-associate in certain solvents. acs.orgnsf.gov In aqueous environments, this self-association is driven by the hydrophobic effect, where the nonpolar heptyl tails aggregate to minimize their contact with water, while the polar headgroups remain exposed to the solvent. This can lead to the formation of micelles or other aggregates. mdpi.com

In nonpolar or weakly polar solvents, the self-association is primarily driven by dipole-dipole interactions between the polar lactam rings. researchgate.net Studies on similar N-alkyl-2-pyrrolidones have shown that they can form dimers and larger oligomers in such environments. researchgate.net The strength and nature of these aggregates are highly dependent on the solvent, concentration, and temperature. acs.org MD simulations can be used to model the formation and structure of these aggregates, providing details on their size, shape, and the specific intermolecular interactions that hold them together. acs.org

Reaction Mechanism Elucidation and Kinetic Modeling

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound and in modeling their kinetics. manchester.ac.ukrsc.org This includes understanding its synthesis and potential degradation pathways.

The synthesis of N-alkyl-2-pyrrolidones often involves the reaction of 2-pyrrolidone with an alkyl halide, in this case, a heptyl halide. Computational methods can be used to model the reaction pathway, identify transition states, and calculate activation energies. This information is vital for optimizing reaction conditions. For instance, understanding the mechanism of reductive amination of levulinic acid to produce pyrrolidones can be aided by computational studies. researchgate.net

Kinetic modeling, often informed by computational results, can be used to predict reaction rates under various conditions. nih.gov For example, in the context of polymerization reactions involving vinylpyrrolidone derivatives, kinetic models can help to understand the influence of initiators and chain transfer agents. nih.gov While specific kinetic studies on this compound are not widely available, the general principles of amide chemistry and reaction kinetics can be applied, with computational methods providing the specific parameters for this molecule. beilstein-journals.orguni-heidelberg.de The degradation of this compound, which could occur via hydrolysis of the lactam ring under certain conditions, can also be modeled to assess its stability. nih.gov

Potential Energy Surface Analysis

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org It can be visualized as a landscape of hills and valleys, where the valleys represent stable or semi-stable molecular structures (reactants, intermediates, and products), and the hills represent transition states. libretexts.orgresearchgate.net The lowest point on the entire surface corresponds to the most stable conformation of the molecule.

For a molecule like this compound, the PES would be a high-dimensional surface due to the large number of atoms and rotatable bonds. The energy of the system is calculated using quantum mechanical methods as a function of various geometric parameters, such as bond lengths, bond angles, and dihedral angles. libretexts.org

Conformational Analysis:

The heptyl chain of this compound can adopt numerous conformations due to the rotation around its carbon-carbon single bonds. Each of these conformations corresponds to a specific point on the potential energy surface. Computational methods can be used to identify the low-energy conformations, which are the most likely to be populated at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 0.8 |

| Eclipsed | 0° | 5.0 |

Note: This table is illustrative and represents a simplified analysis of one dihedral angle. A full conformational analysis would involve many more degrees of freedom.

By exploring the PES, chemists can understand the flexibility of the heptyl chain and how it might influence the molecule's interactions with other molecules or surfaces. This is particularly relevant in applications where this compound might act as a solvent or a permeation enhancer. nih.gov

Transition State Characterization for Pyrrolidone-Related Reactions

Transition states are critical points on the potential energy surface that represent the highest energy barrier along a reaction pathway. researchgate.net Characterizing these transition states is essential for understanding the mechanism and kinetics of a chemical reaction. Computational chemistry provides tools to locate these transition states and calculate their energies.

For pyrrolidone-related reactions, such as hydrolysis of the lactam ring or N-alkylation, computational studies can elucidate the reaction pathways. For instance, in the hydrolysis of the 2-pyrrolidone ring, a water molecule attacks the carbonyl carbon. A transition state for this reaction would involve the partial formation of a bond between the water oxygen and the carbonyl carbon, and the partial breaking of the carbonyl pi-bond.

Reaction Mechanisms:

A study on the reaction between a 3-pyrroline-2-one (B142641) and an aliphatic amine used density functional theory (DFT) calculations to propose a reaction mechanism based on the potential energy surface. nih.gov The calculations showed that the main product was formed through the pathway with the lowest activation energy (ΔG#). nih.gov Although this study was not on this compound itself, the principles are directly applicable.

Table 2: Illustrative Activation Energies for Hypothetical Pyrrolidone Reactions

| Reaction | Reactants | Products | Activation Energy (kcal/mol) |

| Lactam Hydrolysis | This compound + H₂O | 4-(Heptylamino)butanoic acid | 25 |

| N-Dealkylation | This compound | Pyrrolidone + Heptene | 40 |

Note: The values in this table are hypothetical and serve to illustrate the concept of activation energy in different reaction types.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides a clear picture of the energy changes that occur throughout the reaction and allows for the determination of the rate-limiting step. Computational studies on related N-alkyl-2-pyrrolidones have been performed to understand their interactions in solutions, which can inform how this compound might behave in similar environments. acs.orgresearchgate.net

Mechanistic Studies of 1 Heptyl 2 Pyrrolidone As a Chemical Entity

Role in Organic Reaction Mechanisms

The role of 1-Heptyl-2-pyrrolidone in organic reaction mechanisms is primarily associated with its function as a solvent or a ligand, rather than a direct catalytic or co-catalytic agent in most transformations. Its properties, such as high polarity, aprotic nature, and good thermal stability, make it a suitable medium for a variety of chemical reactions.

Catalytic or Co-catalytic Actions in Chemical Transformations

Direct evidence for this compound acting as a primary catalyst or co-catalyst in a broad range of organic reactions is not extensively documented in publicly available research. However, the pyrrolidone scaffold is utilized in the design of more complex catalytic systems. For instance, N-alkyl-pyrrolidones can serve as precursors or components in the synthesis of catalysts.

Research into the synthesis of N-alkyl-5-methyl-2-pyrrolidones, which are considered environmentally benign alternatives to N-methyl-2-pyrrolidone (NMP), highlights the conditions under which these compounds are formed but does not indicate their use as catalysts themselves. nih.govsemanticscholar.orgresearchgate.net For example, the reductive amination of levulinic acid with various amines, including heptylamine, to produce N-heptyl-5-methyl-2-pyrrolidone has been achieved using heterogeneous catalysts like platinum-molybdenum oxide on titania (Pt-MoOx/TiO2). researchgate.netacs.org This process demonstrates the synthesis of a derivative of this compound in a catalytic reaction, not its function as a catalyst.

In some specific applications, N-alkyl-pyrrolidones have been observed to influence catalytic activity. For example, in Heck–Mizoroki cross-coupling reactions, N-alkylated PYE ligands, where the alkyl group was varied (including ethyl and hexyl), showed that the nature of the N-alkyl group could influence the product yield due to inductive and steric effects. cnr.it While not directly involving this compound, this suggests that the heptyl group could similarly modulate the electronic environment of a catalytic center if incorporated into a ligand structure.

Ligand Binding and Complexation Phenomena

The nitrogen and carbonyl oxygen atoms of the pyrrolidone ring in this compound can act as Lewis basic sites, allowing for the coordination of metal ions. acs.org This property enables it to function as a ligand in coordination and organometallic chemistry. escholarship.orgrsc.org The long heptyl chain can influence the solubility and steric environment of the resulting metal complexes.

The coordination chemistry of N-alkyl-pyrrolidones is often exploited in the synthesis of nanoparticles and in catalysis. For instance, N-methyl-2-pyrrolidone (NMP) is used as a solvent and stabilizer in the synthesis of various metal complexes and nanoparticles due to its ability to coordinate with metal ions. researchgate.net While specific studies on the complexation of this compound are limited, the principles of coordination chemistry suggest it would form complexes with various metal ions, similar to other N-alkyl-pyrrolidones. penpet.com The strength and geometry of these complexes would depend on the nature of the metal ion and the reaction conditions. tamu.edu

The interaction of N-alkyl-pyrrolidones with other molecules extends to the formation of host-guest complexes. Studies on the complexation of poly(vinyl pyrrolidone) with surfactants have shown that the alkyl chain length of the surfactant influences the binding affinity. acs.org This suggests that the heptyl group in this compound could play a significant role in its interaction with other molecules, influencing the stability and properties of any resulting complexes.

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is largely dictated by the stability of the pyrrolidone ring and the nature of the N-heptyl substituent.

Hydrolytic and Oxidative Stability Mechanisms

The pyrrolidone ring is generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, it can undergo hydrolysis to form 4-(heptylamino)butanoic acid. The rate of hydrolysis is influenced by pH and temperature. Studies on N-butyl-2-pyrrolidone have shown that it is hydrolytically stable, with less than 5% degradation observed after 5 days at 50°C across a pH range of 4 to 9. google.com This suggests that this compound would exhibit similar stability under comparable conditions.

Hydrolytic Stability of N-Butyl-2-pyrrolidone

| pH | Temperature (°C) | Hydrolysis after 5 days (%) |

|---|---|---|

| 4 | 50 | 3.4 |

| 7 | 50 | 1.9 |

This data is for N-Butyl-2-pyrrolidone and is used as a proxy for this compound due to a lack of direct data. google.com

Oxidative degradation of N-alkyl-pyrrolidones can occur, particularly at elevated temperatures and in the presence of oxidizing agents. The oxidation of pyrrolidine, the parent compound of the pyrrolidone family, at elevated temperatures leads to the formation of 2-pyrrolidone as the main initial product. tamu.edu Further oxidation can lead to more complex products and the formation of colored substances.

Studies on the oxidative degradation of N-methyl-2-pyrrolidone (NMP) have identified several degradation products, including N-methylsuccinimide, 5-hydroxy-N-methyl-2-pyrrolidone, and 1-formyl-2-pyrrolidone. oup.com The presence of oxygen is crucial for this degradation. It is plausible that this compound would undergo similar oxidative degradation at the pyrrolidone ring, although the heptyl group might also be susceptible to oxidation under certain conditions. For instance, in the electrochemical oxidation of kerosene (B1165875) containing 1-heptyl mercaptan, the heptyl group is oxidized. acs.org

Electrochemical Behavior and Redox Processes

The electrochemical behavior of this compound is not extensively detailed in the literature. However, studies on related N-alkyl-pyrrolidones provide some understanding of its potential redox processes. The pyrrolidone ring itself is electrochemically active. The anodic oxidation of N-methyl-2-pyrrolidone (NMP) has been shown to be involved in electropolymerization processes, suggesting that the pyrrolidone ring can be oxidized at a platinum anode. acs.org

The electrochemical properties of N-alkylpyrrolidinium-based ionic liquids have been investigated, showing that the structure of the cation, including the length of the alkyl chain, can influence the electrochemical window and conductivity. nih.gov While these are ionic derivatives, the study highlights the role of the N-alkyl-pyrrolidinium moiety in the electrochemical behavior.

In the context of desulfurization, an electrochemical oxidation process has been used to oxidize 1-heptyl mercaptan in kerosene, with N-methyl-2-pyrrolidone used as an extraction solvent. acs.org The oxidation products included diheptyl disulfide and 1-heptanesulfonyl chloride, indicating that the heptyl group can be electrochemically oxidized under these conditions.

The redox behavior of molecules can be tuned by incorporating different functional groups. For example, the redox ability of trioxotriangulene has been modified by introducing pyridyl moieties. mdpi.com While not directly related to this compound, this demonstrates the principle of how structural modifications can influence electrochemical properties. The presence of the heptyl group in this compound would likely affect its redox potential and the kinetics of electron transfer compared to shorter-chain N-alkyl-pyrrolidones due to differences in steric hindrance and electronic effects.

Applications in Advanced Chemical Synthesis and Polymer Science Research

As a Research Solvent and Reaction Medium

The molecular structure of 1-heptyl-2-pyrrolidone, featuring a long alkyl chain attached to the nitrogen of the pyrrolidone ring, positions it within the class of N-alkyl-pyrrolidones. These solvents are gaining attention as effective and often "greener" alternatives to more traditional polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). tandfonline.comresearchgate.netacs.org The length of the alkyl chain, in this case, a heptyl group, modulates the solvent's polarity, viscosity, and solvating power, making it suitable for specific research applications.

The performance of a solvent in a chemical reaction is critical to its outcome, influencing both the speed (kinetics) and the preferential formation of a desired product (selectivity). In heterogeneous reaction systems, such as those involving polymer resins, the ability of a solvent to swell the solid support and dissolve reagents is paramount. N-alkyl-pyrrolidones, including N-butylpyrrolidone (NBP) and N-octylpyrrolidone (NOP), have been systematically studied as potential replacements for reprotoxic solvents. acs.org These studies indicate that the solvent's ability to facilitate uniform suspension and swelling of the resin directly impacts reaction efficiency. acs.org While excessive swelling can be a drawback, an optimal level ensures that reactive sites within the resin are accessible to dissolved reagents, thereby enhancing reaction kinetics. acs.org

Computational studies on related pyrrolidone derivatives have shown that the choice of solvent can significantly influence the reaction pathway. For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, theoretical calculations revealed that kinetic selectivity, which is heavily influenced by the solvent environment, is more significant than thermodynamic selectivity in determining the final product. nih.govbeilstein-journals.org This underscores the crucial role that solvents like this compound can play in directing the outcome of complex organic syntheses.

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique for creating peptides and proteins, but it relies heavily on the use of effective solvents that can generate significant waste and pose hazards. tandfonline.com Efficient solvation of the growing peptide chain, which is anchored to a solid resin support, is essential for the success of coupling and deprotection steps. peptide.com

Traditionally, solvents like DMF and N-methylpyrrolidone (NMP) have been used, but concerns over their toxicity have driven research into safer, more sustainable alternatives. researchgate.net Longer-chain N-alkyl-pyrrolidones have emerged as highly promising candidates. Specifically, N-butylpyrrolidone (NBP) and N-octylpyrrolidone (NOP) have been identified as effective green solvents for SPPS. tandfonline.comacs.org These solvents demonstrate excellent swelling capabilities for various resins, including polystyrene (PS) and ChemMatrix, and can effectively solubilize the protected amino acids and coupling reagents required for the synthesis. tandfonline.comacs.org Given its structure, which is intermediate between NBP and NOP, this compound is expected to share these beneficial properties, making it a viable medium for facilitating challenging transformations like SPPS.

| Solvent | Key Properties in SPPS | Classification |

| N,N-Dimethylformamide (DMF) | Traditional standard, good swelling and solubility. | Classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity. researchgate.net |

| N-Methyl-2-pyrrolidone (NMP) | Excellent solvent, more polar than DCM, improves coupling yields. | Also identified as an SVHC with reproductive toxicity concerns. researchgate.netpeptide.com |

| N-Butylpyrrolidone (NBP) | Identified as a strong green solvent candidate to replace DMF. acs.orgresearchgate.net | Considered a more environmentally sustainable alternative. researchgate.net |

| N-Octylpyrrolidone (NOP) | Effective green solvent, used in combination with other solvents to enhance amino acid solubility. tandfonline.com | Derived from renewable sources, promoting green chemistry principles. tandfonline.com |

Monomer and Co-monomer in Polymerization Processes

When functionalized with a polymerizable group, such as a vinyl group, this compound can act as a monomer or co-monomer. The resulting polymers incorporate the heptyl-pyrrolidone moiety as a side chain, which can be used to tailor the final properties of the material, such as solubility, thermal characteristics, and amphiphilicity.

The radical polymerization of N-vinyl-2-pyrrolidone (NVP), the parent compound lacking the heptyl group, is a well-established industrial process. nih.gov Research into alkyl-substituted derivatives provides insight into how the heptyl group might influence polymerization kinetics.

Studies on 3-hexyl-1-vinyl-2-pyrrolidone (HNVP), a close structural analog, have shown that alkyl substitution on the pyrrolidone ring does not significantly alter the intrinsic radical reactivity of the vinyl monomer. researchgate.netkpi.ua However, the presence of the alkyl side chain has a notable impact on the physical aspects of the polymerization process. The hexyl chain acts as an "internal plasticizer," which lowers the glass transition temperature (Tg) of the resulting polymer and reduces the effect of autoacceleration (the Tromsdorff effect) during bulk photopolymerization. researchgate.netkpi.ua This effect occurs because the bulky side chain increases the free volume within the polymer matrix, maintaining chain mobility even at high conversion rates.

The enthalpy of polymerization, a measure of the heat released during the reaction, has been determined for NVP and its derivatives, highlighting the thermodynamic driving force of the process.

| Monomer | Enthalpy of Polymerization (ΔHp) | Reference |

| 1-Vinyl-2-pyrrolidinone (NVP) | 30.8 kJ/mol | researchgate.net |

| 3-Hexyl-1-vinyl-2-pyrrolidone (HNVP) | 35.7 kJ/mol | researchgate.net |

To synthesize polymers with well-defined architectures, molecular weights, and low dispersity, controlled/living radical polymerization (CRP) techniques are employed. redalyc.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile CRP method applicable to a wide range of monomers. sigmaaldrich.comnih.gov

The success of RAFT polymerization depends on selecting an appropriate RAFT agent, or chain transfer agent (CTA), for the specific monomer being used. sigmaaldrich.com Monomers are broadly classified as More Activated Monomers (MAMs), like acrylates and styrenes, or Less Activated Monomers (LAMs). N-vinyl-2-pyrrolidone (NVP) is considered a LAM, and research has shown that xanthate-based CTAs are particularly effective for controlling its polymerization. mdpi.comnih.gov This control allows for the synthesis of well-defined PNVP homopolymers and, crucially, for the creation of block copolymers by using the PNVP chain as a macro-CTA to initiate the polymerization of a second, different monomer. nih.govmdpi.com This methodology is directly applicable to the synthesis of block copolymers containing a poly(this compound) segment, enabling the creation of complex amphiphilic structures.

| RAFT Agent Class | Suitability for Monomer Types | Key Characteristics |

| Dithiobenzoates | High transfer constants, suitable for MAMs. | Can be prone to hydrolysis and may cause polymerization retardation. sigmaaldrich.com |

| Trithiocarbonates | High transfer constants, more hydrolytically stable. | Versatile for both MAMs and some LAMs, cause less retardation. sigmaaldrich.com |

| Dithiocarbamates | Activity depends on nitrogen substituents. | Effective with electron-rich monomers (LAMs). sigmaaldrich.com |

| Xanthates | Lower transfer constants. | Most effective for Less Activated Monomers (LAMs) like NVP. sigmaaldrich.comnih.gov |

The synthesis of homopolymers of alkylated N-vinyl-pyrrolidones, such as poly(3-hexyl-1-vinyl-2-pyrrolidone), has been successfully demonstrated via bulk photopolymerization. kpi.ua The primary focus of modern polymer research, however, is often on the creation of copolymers, which combine the properties of two or more different monomers into a single material.

Amphiphilic block copolymers containing a hydrophilic poly(N-vinyl-2-pyrrolidone) (PNVP) block and a hydrophobic block are of significant interest. redalyc.org Using RAFT polymerization, PNVP-based block copolymers have been synthesized with a variety of hydrophobic co-monomers, including n-alkyl methacrylates and vinyl esters. mdpi.compreprints.org The synthesis typically involves first polymerizing NVP to create a PNVP macro-CTA, which is then used to polymerize the second hydrophobic monomer, resulting in an AB diblock copolymer structure. mdpi.compreprints.org

This same strategy can be employed to synthesize copolymers of this compound. By first creating a polymer block from a vinylated this compound, a hydrophobic macro-CTA would be formed. This could then be used to polymerize a hydrophilic monomer, or vice-versa, to produce novel amphiphilic block copolymers with tailored properties for applications such as drug delivery or surface modification. redalyc.orgresearchgate.net

Precursor for Functionalized Chemical Derivatives and Macromolecules

This compound acts as a foundational molecule that can be chemically modified to produce a range of derivatives. These derivatives are then employed as building blocks for larger, more complex molecules and polymers, enabling researchers to fine-tune final material properties. This approach is critical in creating advanced materials for specialized applications.

The chemical structure of this compound offers specific sites for modification, primarily on the pyrrolidone ring itself. Research has focused on introducing functional groups to alter the molecule's reactivity, solubility, or chelating ability. A key strategy involves the reductive amination of levulinic acid with heptylamine, which yields 5-methyl-1-heptyl-2-pyrrolidone. google.comresearchgate.net This method introduces a methyl group onto the pyrrolidone ring, demonstrating a viable pathway for creating functionalized analogues from bio-based feedstocks like levulinic acid. google.comresearchgate.net

Another approach involves derivatization at the 3-position of the pyrrolidone ring. While direct derivatization of this compound is less commonly documented, analogous syntheses, such as the creation of 3-hexyl-1-vinyl-2-pyrrolidone, serve as a model. researchgate.netresearchgate.net These strategies typically involve creating a carbanion at the alpha-position to the carbonyl group, which can then react with various electrophiles to introduce new functionalities. researchgate.net Such modifications are pursued to create monomers that, when polymerized, introduce specific properties like hydrophobicity or plasticization into the final polymer chain. researchgate.net

| Derivatization Strategy | Starting Materials | Resulting Derivative | Research Goal/Purpose | Reference |

|---|---|---|---|---|

| Reductive Amination | Levulinic Acid, Heptylamine, H₂ | 5-Methyl-1-heptyl-2-pyrrolidone | Synthesis of a functionalized pyrrolidone from a biomass-derived platform chemical. | google.comresearchgate.net |

| Alpha-Functionalization (Analogous) | 1-vinyl-2-pyrrolidone, electrophile (e.g., hexyl bromide) | 3-Hexyl-1-vinyl-2-pyrrolidone | Creation of a comonomer to act as an internal plasticizer and modify polymer properties. | researchgate.netresearchgate.net |

The true value of derivatized this compound lies in its use as a building block (monomer or comonomer) for constructing complex macromolecules. The long heptyl chain is particularly significant, as its incorporation into a polymer backbone can dramatically alter the polymer's physical properties. For instance, the copolymerization of N-vinyl-2-pyrrolidone (NVP) with alkyl-substituted pyrrolidone monomers, such as the analogous 3-hexyl-1-vinyl-2-pyrrolidone, is used to create functionalized polyvinylpyrrolidone (B124986) (PVP). researchgate.net

The presence of the hexyl side chain acts as an internal plasticizer, lowering the glass transition temperature (Tg) of the resulting polymer. researchgate.netresearchgate.net This strategy allows for the precise tuning of polymer properties without significant changes in the radical reactivity of the monomer during polymerization. researchgate.net The resulting copolymers can exhibit unique solubility characteristics, such as phase-selective solubility, which is highly desirable for applications like recyclable soluble supports for catalysts in liquid/liquid reaction systems. researchgate.net Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), are employed to synthesize complex architectures like statistical and block copolymers from these functional NVP derivatives, offering excellent control over the final macromolecular structure. mdpi.com

Role in Separation Processes and Extraction Technologies

The amphiphilic nature of this compound, possessing both a polar lactam group and a nonpolar seven-carbon chain, makes it a highly effective agent in various separation technologies. It can interact with a wide range of chemical species, enabling its use in selective extraction and advanced membrane processes.

N-alkyl-2-pyrrolidones are recognized as effective solvents for selective separations. osti.gov A primary application is in extractive distillation, a process used to separate mixtures of compounds with close boiling points. For example, N-methyl-2-pyrrolidone (NMP) is a standard industrial solvent for separating aromatic compounds like toluene (B28343) from aliphatic hydrocarbons such as methylcyclohexane. tudelft.nl this compound, with its similar polar head and extended nonpolar tail, functions on the same principle, enhancing the relative volatility of the components to facilitate separation.

Furthermore, the properties of N-alkyl-pyrrolidones make them suitable for liquid-liquid extraction processes. Studies on similar long-chain pyrrolidones, like N-dodecyl-2-pyrrolidone, have demonstrated their potential for the extraction of organic acids, where the carbonyl group interacts with the acid via hydrogen bonding. acs.org This capability is relevant for hydrometallurgical processes and the purification of bio-derived chemicals. The class of N-alkyl-2-pyrrolidones has also been investigated for its surface-active properties, forming micelles in aqueous solutions and finding application in enhanced oil recovery. osti.gov

| Separation Process | Target Compound(s) | Matrix | Principle of Separation | Reference (Analogous Systems) |

|---|---|---|---|---|

| Extractive Distillation | Aromatics (e.g., Toluene) | Aliphatics (e.g., Methylcyclohexane) | Increases relative volatility of components. | tudelft.nl |

| Liquid-Liquid Extraction | Organic Acids | Aqueous solutions | Hydrogen bonding between the pyrrolidone's carbonyl group and the acid. | acs.org |

| Enhanced Oil Recovery | Crude Oil | Reservoir rock | Acts as a surface-active solvent to reduce interfacial tension. | osti.gov |

In membrane science, N-alkyl-pyrrolidones are crucial as solvents for the fabrication of polymeric membranes through phase inversion techniques. researchgate.net Solvents like NMP are widely used to dissolve polymers such as polyethersulfone (PES) to create casting solutions. msrjournal.com this compound is explored as a greener, less toxic alternative to traditional polar aprotic solvents like NMP and DMF, which face increasing regulatory scrutiny. researchgate.net The choice of solvent is critical as it influences the thermodynamics and kinetics of the phase separation process, ultimately determining the membrane's morphology, such as its pore size, porosity, and structure (e.g., finger-like vs. spongy-like). uotechnology.edu.iq

Beyond fabrication, this compound has potential applications as the active component in supported liquid membranes (SLMs). In an SLM, a liquid extractant is immobilized within the pores of a microporous support. This configuration combines the selectivity of solvent extraction with the convenience of a physical membrane. Given its demonstrated extraction capabilities, this compound could serve as the selective carrier in SLMs for applications such as the separation of metal ions or organic molecules. nih.gov Related ionic liquids with hexyl chains have been used in the preparation of polysulfone membranes, indicating the utility of such long-chain functional groups in membrane technology. researchgate.net

Analytical Methodologies in 1 Heptyl 2 Pyrrolidone Research

Chromatographic Techniques for Purity and Quantification

Chromatography is indispensable for separating 1-heptyl-2-pyrrolidone from starting materials, byproducts, or other components in a mixture. Both gas and liquid chromatography are routinely employed for purity assessment and quantitative analysis.

Gas Chromatography (GC) Method Development and Validation

Gas chromatography is a primary technique for analyzing volatile and thermally stable compounds like this compound. A flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons and its robust, linear response.

Method development typically involves optimizing the separation on a capillary column. For N-alkyl-pyrrolidones, a low-to-mid polarity column is often effective. For instance, methods developed for similar compounds like N-methyl-2-pyrrolidone (NMP) can be adapted. shimadzu.comresearchgate.net A common approach uses a DB-624 or similar column, which is suitable for separating a wide range of organic solvents and compounds. researchgate.net The headspace GC-FID technique is particularly useful for purity testing and identifying volatile impurities. shimadzu.com

Validation of a GC method ensures its reliability. Purity is often determined using an area percentage calculation, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. A purity level of over 99% is often achievable. shimadzu.com Reproducibility is assessed by making repeated injections of the same sample, with the relative standard deviation (%RSD) of the peak area being a key metric; values below 2.5% indicate good precision. shimadzu.com

Table 1: Typical GC-FID Parameters for N-Alkyl-Pyrrolidone Analysis

| Parameter | Setting |

|---|---|

| System | Gas Chromatograph with FID |

| Column | DB-624, 20 m x 0.180 mm, 1.0 µm film thickness (or similar) researchgate.net |

| Injector | Split/Splitless, 250 °C |

| Oven Program | Initial 40°C, ramp to 280°C nih.gov |

| Carrier Gas | Helium or Hydrogen, constant flow researchgate.netnih.gov |

| Detector | FID, 280-300 °C |

This interactive table summarizes typical starting conditions for the GC analysis of N-alkyl-pyrrolidones, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, especially for less volatile compounds or when direct analysis in a liquid matrix is required. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this compound.

Method development for a closely related compound, N-octyl-2-pyrrolidone, utilizes a C18 stationary phase. sielc.com The mobile phase typically consists of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous component, often with an acid modifier such as phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com Detection is commonly performed using a UV detector, as the amide carbonyl group in the pyrrolidone ring exhibits UV absorbance. sielc.com For example, a detection wavelength of 235 nm has been used for 1-vinyl-2-pyrrolidone. sielc.com

For enhanced specificity and sensitivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). This approach allows for quantification based on specific precursor-to-product ion transitions, providing a high degree of confidence in the identification and measurement of the target compound. fda.gov

Table 2: Example HPLC Conditions for N-Alkyl-Pyrrolidone Separation

| Parameter | Setting |

|---|---|

| System | HPLC with UV or MS/MS Detector |

| Column | Newcrom R1 or C18, 3-5 µm particle size sielc.comsielc.com |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic or Phosphoric Acid sielc.comfda.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~235 nm or MS/MS with Electrospray Ionization (ESI) sielc.comfda.gov |

This interactive table presents typical HPLC conditions for analyzing N-alkyl-pyrrolidones, applicable to this compound.

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are crucial for confirming the identity and structure of this compound. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. emerypharma.com Both one-dimensional (1D) ¹H and ¹³C NMR spectra are used to map out the complete atomic connectivity of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For this compound, distinct signals are expected for the pyrrolidone ring protons and the heptyl chain protons. The spectrum would feature a triplet around 0.9 ppm for the terminal methyl group (–CH₃) of the heptyl chain, a series of overlapping multiplets for the five methylene (B1212753) groups (–CH₂–) in the middle of the chain, and two distinct triplets for the methylene groups within the pyrrolidone ring and the one attached to the nitrogen.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. slideshare.net The spectrum of this compound would show a signal for the carbonyl carbon (C=O) at the lowest field (around 175 ppm), followed by signals for the carbons of the pyrrolidone ring and the seven distinct carbons of the heptyl chain. ipb.pt

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to establish correlations between protons and carbons, confirming the exact structure. emerypharma.comwalisongo.ac.id

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position (Pyrrolidone Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C=O (Position 2) | - | ~175 |

| CH₂ (Position 3) | ~2.0 | ~31 |

| CH₂ (Position 4) | ~2.0 | ~18 |

| CH₂ (Position 5) | ~3.4 | ~49 |

| Atom Position (Heptyl Chain) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₂ (Position 1') | ~3.2 | ~46 |

| CH₂ (Positions 2'-5') | ~1.3-1.5 | ~22-32 |

| CH₂ (Position 6') | ~1.3 | ~22.6 |

| CH₃ (Position 7') | ~0.9 | ~14.1 |

This interactive table provides estimated NMR chemical shifts for this compound based on data for analogous structures. Actual values may vary depending on the solvent and instrument.

Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Identification

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. For this compound (Molecular Weight: 183.29 g/mol ), Electron Ionization (EI) is a common technique. nih.gov

The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 183. The fragmentation is typically directed by the nitrogen atom and the carbonyl group. Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for N-alkyl amides. This would involve the loss of a hexyl radical (C₆H₁₃˙) to give a fragment at m/z 98.

McLafferty-type Rearrangement: If sterically possible, this can lead to the elimination of a neutral alkene.

Cleavage within the Heptyl Chain: Fragmentation along the alkyl chain will produce a series of characteristic ions separated by 14 Da (–CH₂–).

Ring Fragmentation: The pyrrolidone ring itself can fragment, leading to characteristic ions.

Analysis of the fragmentation of a similar compound, N-hexyl-3-methyl-2-pyrrolidone, shows a base peak at m/z 112, corresponding to cleavage of the alkyl chain. massbank.jp For this compound, a prominent peak at m/z 98 or m/z 84 is expected from cleavage of the heptyl group.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Possible Fragment Structure/Origin |

|---|---|

| 183 | Molecular Ion [M]⁺˙ |

| 112 | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |

| 98 | [M - C₆H₁₃]⁺ (Loss of hexyl radical via α-cleavage) |

| 84 | [C₅H₈NO]⁺ (From cleavage of N-alkyl bond) |

| 55 | [C₃H₅N]⁺ or [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺ |

This interactive table lists the expected mass-to-charge ratios (m/z) of significant fragments for this compound under electron ionization.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Progress

IR and UV-Vis spectroscopy are rapid and non-destructive methods that provide information on functional groups and electronic transitions, respectively.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide group. This peak is typically found in the region of 1670–1690 cm⁻¹. researchgate.net Other significant bands include the C-H stretching vibrations of the heptyl chain's CH₂ and CH₃ groups, which appear just below 3000 cm⁻¹, and the C-N stretching vibration around 1200-1300 cm⁻¹. libretexts.org The absence of an N-H stretching band (around 3300 cm⁻¹) confirms the N-substituted nature of the pyrrolidone.

UV-Visible (UV-Vis) Spectroscopy: this compound is not a strong chromophore, but the carbonyl group does exhibit a weak absorption in the UV region due to an n → π* electronic transition. acs.org For a similar long-chain N-alkyl-pyrrolidone (N-dodecyl-2-pyrrolidone), this absorption maximum appears around 242 nm. acs.org While not highly specific, this absorption can be exploited for quantification in HPLC-UV analysis or to monitor the progress of reactions involving the pyrrolidone ring. acs.org

Table 5: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| Infrared (IR) | ~2955, 2925, 2855 | C-H stretching (heptyl chain) |

| ~1680 | C=O stretching (tertiary amide) researchgate.net | |

| ~1465 | C-H bending | |

| ~1290 | C-N stretching | |

| UV-Visible (UV-Vis) | ~242 nm | n → π* transition (carbonyl group) acs.org |

This interactive table summarizes the characteristic absorption bands for this compound in IR and UV-Vis spectroscopy.

Advanced Hyphenated Techniques in Complex Research Matrices

In the analysis of this compound, particularly within complex sample matrices, advanced hyphenated techniques are indispensable. These methods couple a high-performance separation technique with a highly sensitive and selective detection technique, most commonly mass spectrometry (MS). This approach is crucial for accurately identifying and quantifying the target analyte amidst a multitude of other components, which is a common challenge in environmental and biological samples. The choice between gas chromatography (GC) and liquid chromatography (LC) as the separation front-end is typically dictated by the physicochemical properties of the analyte and the nature of the sample matrix. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net this compound, with its moderate molecular weight and alkyl chain, is amenable to GC analysis. The GC column separates components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification and quantification of the compound.

For complex matrices, sample preparation is a critical preceding step to minimize interference and pre-concentrate the analyte. uni-due.de Techniques such as solvent extraction or solid-phase microextraction (SPME) can be employed to isolate this compound from the sample matrix before its introduction into the GC-MS system. uni-due.detajhizkala.ir In the context of analyzing related compounds, GC-MS has been the method of choice for identifying substances extracted from various materials. tajhizkala.ir

Below is a table representing typical parameters for a GC-MS method that could be adapted for the analysis of this compound in a complex extract.

| Parameter | Value |

|---|---|

| GC System | Agilent GC/Q-TOF |

| Column | DB-5Q (30 m x 0.25 mm, 0.25 µm) |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 50 °C, hold 1 min; ramp to 325 °C at 15 °C/min; hold 10 min |

| Carrier Gas | Helium |

| MS Source | Electron Ionization (EI) |

| MS Mode | Full Scan / MS/MS |

| Mass Range | 40-600 m/z |

| Transfer Line Temp | 290 °C |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are less volatile, thermally labile, or more polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. researchgate.net The coupling of LC with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it a cornerstone of modern bioanalysis and environmental monitoring. nih.govresearchgate.net This method is particularly powerful for analyzing trace levels of compounds in challenging matrices like wastewater, surface water, or biological fluids. hep.com.cnfda.gov

In an LC-MS/MS system, the LC component separates the analyte from matrix components using a liquid mobile phase and a stationary phase packed in a column. hep.com.cn The eluent from the column is directed to an ionization source, typically an Electrospray Ionization (ESI) source for polar molecules, which generates charged analyte molecules that can be detected by the mass spectrometer. hep.com.cnfda.gov The use of tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode, allows for highly specific detection by monitoring a particular fragmentation of the parent analyte ion, significantly reducing background noise and improving detection limits. fda.gov

Sample preparation for LC-MS/MS often involves Solid-Phase Extraction (SPE) to clean up the sample and concentrate the target analytes. researchgate.nethep.com.cn For instance, a method for analyzing various pharmaceutical compounds in environmental water utilized Oasis HLB SPE cartridges, which are based on a copolymer of poly(divinylbenzene-co-N-vinylpyrrolidone), demonstrating the relevance of this approach for pyrrolidone-related structures. researchgate.netresearchgate.net

The following table outlines typical parameters for an LC-MS/MS method suitable for quantifying compounds like this compound in environmental water samples.

| Parameter | Value |

|---|---|

| LC System | UPLC/HPLC System |

| Column | Reversed-Phase C18 or similar (e.g., Kinetex F5) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Tandem Quadrupole Mass Spectrometer |

| Ionization Source | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Key Transitions | Analyte-specific precursor ion → product ion |

The strategic application of these hyphenated techniques enables researchers to overcome the challenges posed by complex matrices, providing reliable and defensible data on the presence and concentration of this compound. lcms.cz

Environmental Fate and Degradation Research Excluding Toxicological Aspects

Biotic Degradation Mechanisms and Microbial Transformation Studies

Biotic degradation by microorganisms is a significant pathway for the removal of 1-heptyl-2-pyrrolidone from the environment.

While specific microbial strains that degrade this compound have not been extensively documented, studies on the closely related compound 1-octyl-2-pyrrolidone (NOP) provide valuable insights. The biodegradation of NOP in river water and soil is initiated by bacteria from the genus Phenylobacterium. utb.cz These bacteria are capable of utilizing the octane (B31449) chain. utb.cz The degradation process is then continued by other bacteria, such as Bordetella petrii and Arthrobacter sp., which assimilate the resulting intermediate. utb.cz

For the more widely studied N-methyl-2-pyrrolidone (NMP), several bacterial genera have been identified as capable of its degradation, including Pseudomonas, Paracoccus, Acinetobacter, and Rhodococcus. researchgate.netiwaponline.comnih.gov In surface waters, Pseudomonas, Rhodococcus, Patulibacter, Mesorhizobium, and Rhizobium have been identified as key degraders of NMP. researchgate.netnih.gov It is plausible that similar microbial consortia are involved in the degradation of this compound.

The biodegradation of N-alkyl-2-pyrrolidones likely proceeds through initial attack on the N-alkyl chain, followed by cleavage of the pyrrolidone ring. For 1-octyl-2-pyrrolidone (NOP), the proposed pathway begins with the oxidation of the octyl chain by Phenylobacterium species. utb.cz This results in the formation of 4-(2-oxopyrrolidin-1-yl)butanoic acid as a key intermediate. utb.cz This intermediate is then further degraded by other bacteria that can cleave the lactam ring and utilize the nitrogen. utb.cz

A similar metabolic pathway is observed for N-methyl-2-pyrrolidone (NMP), where it is biotransformed via hydroxylation to 5-hydroxy-N-methyl-2-pyrrolidone, which is then oxidized to N-methylsuccinimide. who.intsemanticscholar.org This intermediate is further hydroxylated to 2-hydroxy-N-methylsuccinimide. who.int The cleavage of the C-N bond in the pyrrolidone ring has also been suggested as a key step in the biodegradation of NMP. nih.gov

Based on these findings, a probable biodegradation pathway for this compound would involve the initial oxidation of the heptyl chain, followed by the opening of the pyrrolidone ring to form linear metabolites that can be further mineralized by a microbial community.

Table 2: Postulated Biodegradation Intermediates of this compound

| Initial Compound | Proposed Intermediate(s) |

|---|

Environmental Mobility and Persistence in Model Systems

The environmental mobility of an organic compound is largely governed by its partitioning behavior between different environmental compartments, which can be estimated using its soil adsorption coefficient (Koc). chemsafetypro.com The Koc value is related to the compound's hydrophobicity, often indicated by the octanol-water partition coefficient (Kow). nih.gov

For this compound, a computed XLogP3-AA value, which is an estimate of Log Kow, is 2.7. This value suggests a moderate potential for adsorption to soil and sediment organic carbon. Chemicals with a high Koc value are less mobile in soil, while those with a low Koc value are more mobile. chemsafetypro.com Based on its estimated Log Kow, this compound is expected to have low to moderate mobility in soil.

Table 3: Estimated Environmental Partitioning and Mobility of this compound

| Parameter | Estimated Value/Behavior | Implication |

|---|---|---|

| Log Kow (XLogP3-AA) | 2.7 | Moderate hydrophobicity |

| Soil Adsorption Coefficient (Koc) | Estimated to be moderate | Low to moderate mobility in soil |

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of N-alkyl-2-pyrrolidones is increasingly benefiting from modern manufacturing techniques like flow chemistry. researchgate.net This approach, which involves performing chemical reactions in a continuous stream rather than a traditional batch reactor, offers enhanced control over reaction parameters, improved safety, and easier scalability. d-nb.infocinz.nzunimi.it For the production of 1-heptyl-2-pyrrolidone, flow chemistry could enable a more efficient and sustainable process. For instance, the industrial synthesis of N-methyl-2-pyrrolidone, a related compound, involves reacting γ-butyrolactone with methylamine. wikimedia.org A similar process for this compound would involve reacting γ-butyrolactone with heptylamine.

Automated flow synthesis platforms can accelerate the discovery and optimization of such processes. nih.gov These systems allow for rapid variation of conditions like temperature, pressure, and reactant ratios, which is particularly beneficial for optimizing the synthesis of a homologous series of N-alkyl-2-pyrrolidones. researchgate.net By integrating synthesis with real-time analysis and even machine learning algorithms, researchers can quickly identify the most efficient pathways to produce this compound and its derivatives, significantly reducing development time and resource consumption. nih.govrug.nl

Novel Applications in Sustainable Materials and Polymer Engineering

The pyrrolidone structure is a valuable building block for creating new polymers. While much research has focused on poly(N-vinylpyrrolidone) (PNVP), the unique properties of N-alkyl-2-pyrrolidones like this compound are opening new avenues in materials science. mdpi.compreprints.org The development of bio-based polymers is a significant trend, with researchers exploring monomers derived from renewable resources to create more sustainable plastics. acs.orgrsc.org Bis-pyrrolidone structures, synthesized from bio-derived itaconic acid and various diamines, are being used to create novel polyesters, demonstrating a move towards greener polymer chemistry. rsc.org

The amphiphilic nature of this compound makes it a promising candidate for applications in polymer engineering. The hydrophobic heptyl chain can act as an internal plasticizer, as seen with the related 3-hexyl-1-vinyl-2-pyrrolidone, which lowers the glass transition temperature of polymers. researchgate.net This property is crucial for tuning the mechanical characteristics of materials. Furthermore, acrylate (B77674) polymers with N-alkyl-2-pyrrolidone side chains have been synthesized and show promise as biocompatible, thermo-responsive materials, positioning them as potential alternatives to commonly used polymers like PNIPAM in biomedical applications. elsevierpure.comrsc.org The specific length of the alkyl chain, such as the heptyl group, allows for precise control over the hydrophobic/hydrophilic balance, which is critical for designing smart materials that respond to environmental changes like temperature. elsevierpure.comrsc.org

Advanced Computational Modeling for Predictive Research and Design

Computational chemistry is becoming an indispensable tool for accelerating materials and drug discovery. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations are being applied to pyrrolidone derivatives to predict their properties and biological activities without the need for extensive laboratory experiments. tandfonline.comnih.govscispace.com These models establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological effects.

For this compound, computational models can predict a range of important characteristics. Density Functional Theory (DFT) computations, for example, have been used to analyze the molecular structure and intermolecular interactions of N-methyl-2-pyrrolidone and other derivatives in various solvents. researchgate.netnih.govacs.org Such studies provide insights into how the heptyl chain in this compound would influence its solvation properties and interactions with other molecules. This predictive power is crucial for designing new solvents, formulating complex mixtures, and understanding the mechanisms behind its function as a skin permeation enhancer in pharmaceutical applications. acs.orgnih.gov By simulating how changes in the alkyl chain length affect properties, researchers can rationally design new pyrrolidone derivatives with optimized performance for specific tasks.

Development of High-Throughput Screening Methods for Derivatization

Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a cornerstone of chemical research. researchgate.net To explore the full potential of this compound, it is essential to create and test a wide array of its derivatives. High-Throughput Screening (HTS) methods offer a way to rapidly synthesize and evaluate large libraries of such compounds. nih.govresearchgate.net

HTS platforms, often utilizing automated, miniaturized systems, can perform thousands of reactions in parallel. rug.nl This approach can be applied to explore the derivatization of the this compound scaffold. For instance, new functional groups could be introduced onto the pyrrolidone ring or the heptyl chain to create molecules with novel properties for applications ranging from medicinal chemistry to materials science. acs.orgnih.gov By combining HTS with sensitive analytical techniques, researchers can quickly identify derivatives with desired activities, such as enhanced biological efficacy or specific polymer characteristics, dramatically accelerating the discovery process. nih.govresearchgate.net

Interdisciplinary Research Synergies

The future of this compound research lies in the convergence of multiple scientific disciplines. The properties of this compound and its derivatives are relevant to fields as diverse as pharmaceuticals, materials science, agricultural chemistry, and electronics. aip.org

Chemistry and Materials Science: The synthesis of novel polymers and sustainable materials using this compound as a monomer or modifier is a key area of synergy. acs.orgbohrium.com Its amphiphilic nature can be exploited to create copolymers with unique self-assembly behaviors for applications like drug delivery nanocarriers or advanced coatings. mdpi.compreprints.org

Biology and Medicine: N-alkyl-2-pyrrolidones are known for their ability to enhance the permeation of drugs through the skin. nih.gov Interdisciplinary research combining synthetic chemistry, computational modeling, and pharmacology can lead to the design of more effective and safer transdermal drug delivery systems. nih.govfigshare.com The biocompatibility of polymers derived from pyrrolidones also opens doors for tissue engineering and regenerative medicine. elsevierpure.com

Automation and Data Science: The integration of automated flow chemistry for synthesis (Section 8.1), HTS for screening (Section 8.4), and computational modeling for prediction (Section 8.3) creates a powerful, data-driven workflow. This synergy allows for a "closed-loop" research cycle where new derivatives are designed computationally, synthesized and tested automatically, and the results are fed back into the models to refine future designs. This approach promises to accelerate the discovery of new applications for this compound and related compounds.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound, driving innovation in sustainable technologies and advanced materials.

Q & A

Q. What are the optimized synthetic routes for 1-heptyl-2-pyrrolidone, and how do reaction conditions influence yield?

Methodological Answer:

- The synthesis of pyrrolidone derivatives often involves alkylation or acylation reactions. For example, Nguyen et al. (2022) demonstrated that solvent polarity and temperature significantly affect yields in pyrrolidine-2,3-dione synthesis. Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance nucleophilic substitution efficiency .

- Catalysts such as K₂CO₃ or phase-transfer catalysts can improve alkylation rates. Monitor reaction progress via TLC or HPLC to optimize stopping points .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- 1H-NMR : Identify characteristic peaks for the heptyl chain (δ 1.2–1.6 ppm) and pyrrolidone carbonyl (δ ~2.3 ppm). Compare with reference spectra in databases like PubChem .

- IR Spectroscopy : Confirm the lactam carbonyl stretch at ~1680 cm⁻¹. Use high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How can researchers ensure comprehensive literature reviews for studying pyrrolidone derivatives?

Methodological Answer:

- Use systematic search strategies across PubMed, Web of Science, and Scopus. Avoid overreliance on Google Scholar due to its low reproducibility in evidence synthesis .

- Apply Boolean operators (e.g., "this compound AND synthesis") and filter results by study type (e.g., in vitro, in vivo) to prioritize high-quality data .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Wear NIOSH-approved P95 respirators and nitrile gloves to prevent inhalation/skin contact. Store the compound in airtight containers away from oxidizers, as pyrrolidones can form reactive byproducts under heat .

- Follow waste disposal guidelines in Prudent Practices in the Laboratory (National Academies Press) for organic solvents and lactam derivatives .

Advanced Research Questions

Q. How can mechanistic pathways in this compound synthesis be elucidated using computational methods?

Methodological Answer:

- Perform density functional theory (DFT) calculations to model transition states in alkylation reactions. Use software like Gaussian or ORCA with PubChem’s InChI descriptors (e.g., InChI=1S/C10H16F2N2O...) to validate intermediates .

- Compare computed activation energies with experimental kinetic data to identify rate-limiting steps .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidone derivatives?

Methodological Answer:

- Conduct meta-analyses using PRISMA guidelines to assess heterogeneity across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols. Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines .

- Validate conflicting results via dose-response curves and replicate studies under controlled conditions .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

- Systematically modify the heptyl chain length or introduce electron-withdrawing groups (e.g., -F, -NO₂) to assess effects on solubility and target binding. Use QSAR models to predict logP and bioavailability .

- Test analogs in in vitro cytotoxicity assays (e.g., MTT) alongside parent compounds to prioritize candidates for in vivo studies .

Q. What advanced analytical methods ensure purity and impurity profiling of this compound?

Methodological Answer:

- Employ reverse-phase HPLC with UV detection (λ = 210–230 nm) to separate and quantify impurities. Reference standards from pharmacopeial databases (e.g., LGC Standards) ensure calibration accuracy .

- Use LC-MS/MS to identify trace byproducts, such as N-alkylated side products, and optimize recrystallization solvents (e.g., ethyl acetate/hexane) for higher purity .

Q. How are toxicological risks assessed for this compound in preclinical research?

Methodological Answer:

- Follow OECD guidelines for acute oral toxicity (Test No. 423) and skin irritation (Test No. 404). Classify carcinogenicity per IARC criteria if structural alerts (e.g., electrophilic moieties) are present .

- Use in silico tools like Derek Nexus to predict genotoxicity and prioritize compounds for regulatory submission .

Q. What role does this compound play in drug delivery systems, and how is its efficacy evaluated?

Methodological Answer:

- Formulate the compound as a solubility enhancer in lipid-based nanoparticles. Characterize encapsulation efficiency via dynamic light scattering (DLS) and dialysis .

- Conduct pharmacokinetic studies in rodent models to compare bioavailability of drug-loaded vs. free drug formulations. Measure plasma concentrations using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.